3-(4-Aminocyclohexyl)-1,3-thiazolidine-2,4-dione

Lipophilicity Solubility Drug-likeness

Standard TZD intermediates often require Boc-deprotection before linker conjugation, adding hours to PROTAC synthesis. 3-(4-Aminocyclohexyl)-1,3-thiazolidine-2,4-dione (CAS 1706457-93-3) solves this with a free primary amine handle. - **Zero-step activation**: Pre-functionalized for direct NHS/DCC amide coupling-eliminates 4-6 h deprotection. - **PROTAC-ready CRBN ligand**: TZD core recruits cereblon; amine enables one-step linker attachment. - **Assay-compatible solubility**: logP 0.95, TPSA 63.4-prepares ≥10 mM stock in ≤5% DMSO, minimizing assay interference. Supplied at 95% purity, ideal for PROTAC library construction and metabolic probe studies.

Molecular Formula C9H14N2O2S
Molecular Weight 214.29 g/mol
Cat. No. B13244724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Aminocyclohexyl)-1,3-thiazolidine-2,4-dione
Molecular FormulaC9H14N2O2S
Molecular Weight214.29 g/mol
Structural Identifiers
SMILESC1CC(CCC1N)N2C(=O)CSC2=O
InChIInChI=1S/C9H14N2O2S/c10-6-1-3-7(4-2-6)11-8(12)5-14-9(11)13/h6-7H,1-5,10H2
InChIKeySDLLBABUTGUKDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Aminocyclohexyl)-1,3-thiazolidine-2,4-dione: TZD Scaffold with Reactive Amine


3-(4-Aminocyclohexyl)-1,3-thiazolidine-2,4-dione (CAS 1706457-93-3) is a thiazolidine-2,4-dione (TZD) derivative in which the N3 position bears a trans-4-aminocyclohexyl substituent . Thiazolidinediones are recognized pharmacophores in antidiabetic drug discovery owing to their activation of peroxisome proliferator-activated receptor γ (PPARγ) [1]. More recently, unsubstituted thiazolidine-2,4-dione has been identified as a cereblon (CRBN) ligand [2], opening new applications in targeted protein degradation. The target compound uniquely combines the TZD core with a primary aliphatic amine handle, providing a modular entry point for amide coupling without requiring additional deprotection steps.

Free primary amine enables direct amide coupling without deprotection
Thiazolidinedione core serves as PPARγ/CRBN pharmacophore scaffold
Modular entry for PROTAC synthesis and bioconjugation workflows

Differentiating Role of the 4-Aminocyclohexyl Moiety


Thiazolidine-2,4-dione derivatives with different N3 substituents exhibit substantial differences in solubility, permeability, metabolic stability, and target engagement [1]. The identity of the N3 group determines whether the compound acts as a PPARγ agonist, a cereblon ligand, or a chemically inert building block. A cyclohexyl analog lacking the amine, for example, has a higher calculated logP (≈1.8 vs. 0.95 for the target compound ) and cannot directly participate in bioconjugation reactions. Likewise, the 3-(4-aminophenyl) analog possesses an aniline nitrogen with a pKa ~4.6, which is poorly nucleophilic at physiological pH, whereas the target compound’s aliphatic amine (pKa ≈10.5) remains protonated and reactive under standard amide coupling conditions [2]. These quantitative differences in physicochemical properties and reactivity make generic substitution scientifically unsound without comparative experimental validation.

Non-amine cyclohexyl analog Lacks reactive handle; bioconjugation or PROTAC linker attachment not feasible.
4-aminophenyl analog Aniline nitrogen (pKa ~4.6) exhibits poor nucleophilicity at coupling pH; conjugation may be slow or incomplete.
Property mismatch Higher logP (~1.8 vs 0.95) and lower TPSA may reduce aqueous solubility, requiring co-solvents that interfere with assays.

Quantitative Differentiation from Closest Analogs


Reduced Lipophilicity Enhances Aqueous Solubility

The target compound has a measured/distributor-reported logP of 0.9517 , whereas the 3-cyclohexylthiazolidine-2,4-dione analog (lacking the amine) has a calculated logP of approximately 1.8 (ACD/Labs prediction for C9H13NO2S, cyclohexyl-TZD) . The 0.85 log unit reduction indicates roughly 7-fold higher aqueous solubility for the target compound, as logP inversely correlates with solubility for neutral species in this range [1]. This difference is critical for achieving solution-phase conjugation or bioassay compatibility without co-solvent. Note: comparator logP is derived from in silico prediction and constitutes cross-study comparable evidence.

Lipophilicity
Cross-study comparable
ΔlogP ≈ -0.85 (more hydrophilic)
Supports aqueous solubility for bioassays
Comparator logP from in silico prediction
Lipophilicity Solubility Drug-likeness

Optimal TPSA and Hydrogen Bond Donor Balance

The target compound possesses a TPSA of 63.4 Ų and one H-bond donor (amine NH₂) . The 3-cyclohexyl analog lacks any H-bond donor and has a TPSA of approximately 46 Ų (solely from the TZD carbonyls) [1]. While the amine donor slightly increases TPSA, it remains within the favorable range for oral bioavailability (<140 Ų) while adding the functional capacity for intermolecular hydrogen bonding important for target recognition [2]. The 3-(4-aminophenyl) analog, by contrast, has a TPSA of ~72 Ų and reduced basicity, compromising both solubility and reactivity.

TPSA & HBD
Class-level inference
TPSA 63.4 Ų, HBD 1 (vs 46 Ų, 0)
Balances permeability and solubility
TPSA calculated per Ertl method; HBD count from structure
TPSA Hydrogen bonding Membrane permeability

Superior Nucleophilic Reactivity for Bioconjugation

The primary amine of the target compound is an aliphatic cyclohexylamine with an expected pKa of approximately 10.5, meaning it is >99% protonated at physiological pH yet remains highly nucleophilic under standard amide coupling conditions (pH 8–9) [1]. The 3-(4-aminophenyl)thiazolidine-2,4-dione analog possesses an aniline nitrogen with pKa ~4.6, rendering it largely deprotonated but poorly nucleophilic at neutral pH [2]. Quantitative comparison of coupling efficiency: aliphatic amines typically achieve >90% conversion with activated esters within 2 hours, whereas anilines require >12 hours or activating agents under the same conditions [3]. This directly impacts throughput in parallel synthesis and PROTAC library construction.

Nucleophilic reactivity
Cross-study comparable
ΔpKa ≈ 5.9; 6–10× faster acylation
Enables efficient PROTAC conjugation
Standard NHS ester conditions, pH 8.5, RT
Amine basicity Bioconjugation Amide coupling

High Purity and Defined Specifications for Reproducibility

The compound is supplied as a characterized batch with 95% purity (HPLC) and defined identity (CAS 1706457-93-3, C9H14N2O2S, MW 214.28) . In contrast, several commercial sources of structurally related thiazolidinedione building blocks list purity as '≥90%' or omit analytical certification altogether . The 5% purity difference translates to a reduction in side products that can interfere with Pd-catalyzed cross-couplings or azide-alkyne cycloadditions commonly used in PROTAC linker elaboration. While not all comparator sources can be cited (some fall outside admissible databases), the general observation is that 3-(4-aminocyclohexyl)thiazolidine-2,4-dione is available with full analytical documentation from a traceable supplier, reducing quality risk in procurement.

Purity specification
Supporting evidence
95% (HPLC), full characterization
Reduces need for re-purification
Comparator purity from market survey
Purity Quality Control Reproducibility

Research Applications Outperforming Analogs


PROTAC and Molecular Glue Synthesis

The free primary amine on the cyclohexyl ring permits direct conjugation to carboxyl-containing linkers (e.g., PEG, alkyl acids) using standard NHS/DCC couplings. This avoids the Boc-deprotection step required with N-Boc-protected aminocyclohexyl analogs, saving 4–6 hours per synthesis and eliminating potential acid-mediated TZD ring degradation [1]. In PROTAC library construction, the target compound can serve as a CRBN-recruiting moiety that is pre-functionalized for one-step linker attachment, a workflow that is only feasible in the 4-aminocyclohexyl series and not with non-amine or aniline analogs.

Binding Assays Requiring Soluble Ligand Stocks

The lower logP (0.95 vs. ~1.8 for 3-cyclohexyl analog) and higher TPSA (63.4 vs. ~46 Ų) enable preparation of ≥10 mM stock solutions in aqueous buffer (≤5% DMSO), as opposed to the cyclohexyl analog which may require ≥20% DMSO to maintain solubility [2]. For competitive binding assays (e.g., TR-FRET, FP), reduced co-solvent minimizes assay interference and protein denaturation artifacts, enhancing data quality.

Metabolic Stability Screening of TZD Series

The 4-aminocyclohexyl group introduces a site for oxidative metabolism (CYP450-mediated N-dealkylation) that is absent in the 3-cyclohexyl analog. This makes the target compound a suitable positive control or substrate probe for in vitro microsomal stability assays aimed at ranking TZD analogs by metabolic liability [3]. Procurement of a well-characterized batch (95% purity) ensures that observed metabolite profiles are due to the parent compound, not impurities.

Bioconjugation for Targeted Delivery Probes

The combination of a TZD core (potential CRBN or PPARγ affinity) and a primary amine handle allows the compound to be used as a bifunctional building block. Conjugation to fluorescent dyes, biotin, or cell-penetrating peptides via the amine yields probes for cellular uptake, target engagement, or pull-down experiments [4]. This dual functionality is unique among commercially available, non-licensed TZD intermediates.

Application
Selection Property
Validation Focus
PROTAC degrader synthesis
Reactive amine for direct linker conjugation
CRBN recruitment and degradation efficiency
Aqueous binding assays
Low logP enables high aqueous solubility
Solubility in ≤5% DMSO buffer
Metabolic stability screening
Oxidative N-dealkylation site
CYP-mediated metabolite profiling
Bioconjugate probe synthesis
Bifunctional TZD-amine scaffold
Target engagement and cellular uptake
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